molecular formula C6H9BrN2 B1277895 4-bromo-1-ethyl-3-methyl-1H-pyrazole CAS No. 519018-28-1

4-bromo-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B1277895
CAS No.: 519018-28-1
M. Wt: 189.05 g/mol
InChI Key: HYPZYLLRIDYELJ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9BrN2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the fourth position, an ethyl group at the first position, and a methyl group at the third position

Biochemical Analysis

Biochemical Properties

4-bromo-1-ethyl-3-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to react with titanium tetrachloride to form binary adducts . The nature of these interactions often involves the formation of hydrogen bonds or coordination complexes, which can alter the reactivity and stability of the biomolecules involved.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its mutagenicity has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium . Such studies help in understanding how this compound affects cellular functions and contributes to genetic variations.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The binding interactions often involve the nitrogen atoms in the pyrazole ring, which can form coordination complexes with metal ions or hydrogen bonds with other biomolecules . These interactions can lead to changes in the conformation and activity of the target molecules.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its biochemical applications. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over time, affecting its long-term efficacy. Studies on its temporal effects have shown that prolonged exposure can lead to changes in cellular function, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation, producing metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and its affinity for certain tissues play a crucial role in its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity. For example, it may localize to the nucleus, affecting gene expression, or to the mitochondria, influencing cellular metabolism. Understanding its subcellular localization helps in elucidating its precise mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to remove the bromine atom, yielding 1-ethyl-3-methyl-1H-pyrazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: 1-Ethyl-3-methyl-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazole derivatives.

Comparison with Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the ethyl group at the first position.

    4-Bromo-3-methyl-1H-pyrazole: Lacks the ethyl group at the first position and has a different substitution pattern.

    1-Ethyl-3-methyl-1H-pyrazole: Lacks the bromine atom at the fourth position.

Uniqueness: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole is unique due to the combination of its bromine, ethyl, and methyl substituents, which confer distinct chemical reactivity and biological activity. This specific substitution pattern allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-bromo-1-ethyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPZYLLRIDYELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399376
Record name 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519018-28-1
Record name 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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